4-methyl-1H-indol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFELHBGMNBHIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 1h Indol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of 4-methyl-1H-indol-5-ol is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm) due to its acidic nature and quadrupole broadening from the nitrogen atom. The phenolic O-H proton signal is a singlet whose chemical shift is highly dependent on solvent and concentration but is generally found between δ 4.5-5.5 ppm.
The aromatic region will contain signals for the three protons on the benzene (B151609) ring (H-6 and H-7) and the two protons on the pyrrole (B145914) ring (H-2 and H-3). The H-2 proton, adjacent to the nitrogen, typically resonates around δ 7.0-7.2 ppm, often as a triplet or doublet of doublets. The H-3 proton appears slightly more upfield, around δ 6.4-6.6 ppm. The H-6 and H-7 protons on the benzene portion of the ring would likely appear as doublets in the δ 6.7-7.2 ppm range, with their exact shifts influenced by the electron-donating hydroxyl and methyl groups. The aliphatic methyl group protons (-CH₃) at the C-4 position are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | 8.0 - 8.5 | broad singlet |
| H-7 | 6.9 - 7.2 | doublet |
| H-6 | 6.7 - 6.9 | doublet |
| H-2 | 7.0 - 7.2 | triplet / dd |
| H-3 | 6.4 - 6.6 | triplet / dd |
| O-H | 4.5 - 5.5 | singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated. The carbon atom attached to the hydroxyl group (C-5) is expected to be significantly deshielded, appearing far downfield in the aromatic region (δ 145-150 ppm). The other seven aromatic carbons of the indole ring will resonate between δ 100-140 ppm. The quaternary carbons (C-3a, C-4, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbon of the methyl group at the C-4 position will appear as a characteristic upfield signal, typically in the range of δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~123 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~148 |
| C-6 | ~110 |
| C-7 | ~112 |
| C-7a | ~135 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The N-H stretching vibration of the indole ring is anticipated as a sharper peak around 3400-3500 cm⁻¹.
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic rings will produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. Finally, a strong band corresponding to the C-O stretching of the phenolic hydroxyl group should be observable in the 1200-1260 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Amine (-NH) | N-H Stretch | 3400 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1620 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₉NO), the calculated molecular weight is approximately 147.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 147.
The fragmentation pattern provides valuable structural information. Indole derivatives often undergo characteristic fragmentation pathways. For this compound, a primary fragmentation would likely be the loss of a methyl radical (•CH₃, mass 15) via benzylic cleavage, resulting in a significant fragment ion at m/z 132. Another common fragmentation for phenolic compounds is the loss of carbon monoxide (CO, mass 28), which would lead to an ion at m/z 119. Further fragmentation of the indole ring can lead to the loss of hydrogen cyanide (HCN, mass 27).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Description |
|---|---|---|
| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - CH₃]⁺ | Loss of a methyl radical |
| 119 | [M - CO]⁺˙ | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a conjugated π-electron system that gives rise to characteristic absorptions in the UV region. The parent indole molecule typically shows two main absorption bands around 220 nm and 270-290 nm, which are attributed to π → π* transitions.
For this compound, the presence of the hydroxyl (-OH) and methyl (-CH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths. The electron-donating nature of these substituents increases the electron density of the aromatic system, lowering the energy required for electronic transitions. Therefore, the primary absorption bands for this compound are predicted to occur at slightly longer wavelengths compared to unsubstituted indole, likely in the 275-300 nm range.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Supramolecular Interactions
Based on studies of similar compounds, the bicyclic indole ring system is expected to be essentially planar. acs.org The most significant feature in the crystal lattice would be the extensive network of intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the nitrogen lone pair), as well as a phenolic O-H group, allows for the formation of strong hydrogen-bonding motifs. These interactions, along with potential π-π stacking between the planar indole rings of adjacent molecules, would govern the molecular packing in the solid state. Such supramolecular interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Determination of Crystal Structure and Unit Cell Parameters
A thorough search for the single-crystal X-ray diffraction data of this compound yielded no specific results. Consequently, information regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) remains undetermined. Without this foundational data, a detailed description of the solid-state packing and molecular arrangement is not possible.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The molecular structure of this compound contains both a hydroxyl (-OH) group and an indole amine (N-H) group, which are capable of acting as hydrogen bond donors. The oxygen and nitrogen atoms can also serve as hydrogen bond acceptors. This suggests the potential for both intramolecular hydrogen bonding (between the adjacent 4-methyl and 5-hydroxyl groups) and extensive intermolecular hydrogen bonding. However, without crystallographic data, a definitive analysis of the hydrogen bonding network, including specific bond distances and angles, cannot be provided.
Conformational Analysis and Dihedral Angle Determination
Conformational analysis and the determination of specific dihedral angles for this compound require either experimental data from X-ray crystallography or NMR spectroscopy, or theoretical data from computational modeling studies. No published studies containing this information for this compound were found. Therefore, a quantitative description of its three-dimensional shape and the rotational relationship between its constituent atoms is not available.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Assessment
A search for thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound did not yield any specific results. TGA would provide information on the decomposition temperature and thermal stability of the compound, while DSC would reveal data on melting point, boiling point, and other phase transitions. The absence of this data means that a quantitative assessment of the thermal properties of this compound cannot be compiled.
Computational and Theoretical Investigations on 4 Methyl 1h Indol 5 Ol and Its Derivatives
The Uncharted Territory of Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the fundamental properties of a molecule. However, without specific studies on 4-methyl-1H-indol-5-ol, the following key areas remain uninvestigated for this compound:
Molecular Docking and Dynamics Simulations: A Path Yet to Be Trod
Molecular docking and dynamics simulations are instrumental in drug discovery for predicting how a ligand might interact with a biological target. For this compound, this area is also unexplored.
Prediction of Binding Energies and Elucidation of Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug design for predicting how a ligand, such as a derivative of this compound, might interact with a protein receptor.
The primary goals of molecular docking are to predict the binding mode and the binding affinity. The binding mode refers to the specific orientation and conformation of the ligand within the receptor's active site. Elucidating the binding mode helps in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of other indole (B1671886) derivatives, docking simulations have successfully identified critical hydrogen bonds and hydrophobic interactions within enzyme active sites. researchgate.net
Binding energy, often expressed as a docking score in kcal/mol, is a calculated value that estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Computational tools use scoring functions to approximate the binding free energy, allowing for the rapid screening of large libraries of compounds and the prioritization of candidates for further experimental testing. For example, docking studies on various heterocyclic compounds have shown that derivatives with higher binding energies are often more potent inhibitors. nih.gov
The process involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target receptor. The software then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them. The resulting data can be visualized to analyze the interactions in detail.
Table 1: Illustrative Example of Molecular Docking Results for Indole Derivatives Against a Target Protein
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -9.5 | Tyr234, Ser121 | Hydrogen Bond |
| Derivative B | -8.7 | Leu89, Val150 | Hydrophobic |
| Derivative C | -10.2 | Tyr234, Asp118 | Hydrogen Bond, Ionic |
Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are computational methods that analyze the physical movements of atoms and molecules over time. By simulating the behavior of the ligand-receptor complex in a solvated environment that mimics physiological conditions, MD can assess the stability of the predicted binding pose. nih.gov
An MD simulation begins with the docked complex obtained from the previous step. The system is placed in a simulation box, typically filled with water molecules and ions, to replicate a cellular environment. The simulation then calculates the forces between atoms and their consequent movements over a set period, often nanoseconds to microseconds.
Key parameters analyzed from MD simulations to assess stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov Fluctuations within an acceptable range indicate a stable receptor-ligand complex. researchgate.net
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. Lower RMSF values in the binding site can indicate increased rigidity and stability of the ligand-bound complex. japsonline.com
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time, providing insights into the persistence of these key interactions.
MD simulations provide a more comprehensive understanding of the binding event, validating the docking results and offering crucial information on the dynamic behavior and stability of the ligand-receptor complex. nih.gov
Table 2: Illustrative MD Simulation Stability Parameters for a Ligand-Receptor Complex
| Simulation Time (ns) | Parameter | Value | Interpretation |
|---|---|---|---|
| 100 | Protein RMSD (Å) | 1.5 ± 0.3 | Stable protein backbone |
| 100 | Ligand RMSD (Å) | 0.8 ± 0.2 | Stable ligand binding pose |
| 100 | Average H-Bonds | 2.5 | Consistent hydrogen bonding |
Structure-Activity Relationship (SAR) Studies Utilizing Computational Methodologies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in establishing these relationships by correlating specific structural features with changes in activity. For derivatives of this compound, computational SAR can guide the design of more potent and selective molecules.
The core of computational SAR involves creating a set of derivatives by modifying specific functional groups on the parent molecule and then predicting their activity using methods like molecular docking or quantitative structure-activity relationship (QSAR) models. For instance, SAR studies on other indole-based compounds have examined how modifying substituents on the indole ring affects their binding affinity and inhibitory activity. nih.govalliedacademies.org
Key structural aspects that might be investigated for this compound derivatives include:
The role of the 4-methyl group: Analyzing whether replacing it with other alkyl groups (e.g., ethyl, propyl) or functional groups (e.g., halogen, methoxy) enhances or diminishes activity.
The significance of the 5-hydroxyl group: This group can act as a hydrogen bond donor and acceptor. SAR studies would explore the effect of its modification, for example, by converting it to an ether or ester.
Substitution on the indole nitrogen: Adding different substituents at the N1 position can significantly alter the molecule's properties and its interaction with target proteins. nih.gov
By systematically analyzing these modifications, researchers can build a model that explains why certain structural features lead to higher activity, providing a rational basis for designing next-generation compounds. researchgate.net
In Silico Prediction of Biological Activities (Focusing on Molecular Mechanisms)
Beyond predicting binding to a specific target, computational tools can forecast a wide range of biological activities and properties for a molecule like this compound. These in silico predictions are crucial in the early stages of drug discovery to identify potential therapeutic applications and flag potential liabilities before committing to costly and time-consuming experimental work. nih.govnih.gov
These predictive models are often built using machine learning algorithms trained on large datasets of known compounds and their biological activities. By analyzing the chemical structure of a new molecule, these models can predict its likely effects.
Predicted activities and properties often include:
Target Prediction: Identifying potential protein targets for which the compound might have an affinity. This can suggest new therapeutic uses for the molecule.
Activity Class Prediction: Forecasting the general biological role of the compound, such as whether it is likely to be a kinase inhibitor, a GPCR ligand, or an enzyme inhibitor. nih.govresearchgate.net
Pharmacokinetic Properties (ADME): Predicting Absorption, Distribution, Metabolism, and Excretion properties. These predictions help assess the "drug-likeness" of a compound. japsonline.com
Toxicity Prediction: Identifying potential toxicological risks, such as carcinogenicity or cardiotoxicity (e.g., hERG inhibition). nih.gov
These in silico predictions provide a holistic view of a compound's potential biological profile. For this compound, such predictions could reveal potential applications as an anticancer agent, an anti-inflammatory molecule, or a neuroprotective agent, based on the known activities of other indole derivatives. nih.gov This information is invaluable for guiding further experimental validation and development.
Biological Activities and Molecular Mechanisms of 4 Methyl 1h Indol 5 Ol and Its Analogues
Modulation of Receptor Systems
Indole (B1671886) analogues have demonstrated significant activity across various receptor families, including steroid hormone receptors and neurotransmitter receptors. Their interactions are often characterized by high affinity and, in many cases, notable selectivity, leading to distinct pharmacological profiles.
Estrogen Receptor Alpha (ER-α) Binding and Antagonist Mechanisms
The estrogen receptor alpha (ER-α) is a critical regulator of cell growth and a primary target in the treatment of hormone-dependent cancers. Indole derivatives have been identified as a novel class of ER-α antagonists. daneshyari.com Research into indole-based heterocycles, such as those combining the indole nucleus with chromene carbonitrile or dihydropyridine (B1217469) moieties, has yielded compounds with potent anti-proliferative activity in ER-α dominant breast cancer cell lines like T47D. daneshyari.com
The mechanism of action for these indole analogues involves direct interaction with the ER-α protein. Cell imaging experiments have confirmed that these compounds can successfully traverse cellular membranes and accumulate within the nucleus and cytoplasm. daneshyari.com Their antagonistic activity is achieved by downregulating the expression of both the mRNA and the receptor protein of ER-α. daneshyari.comnih.gov This reduction in receptor availability effectively prevents downstream transactivation and signaling pathways that are typically initiated by estrogen binding, thereby inhibiting the growth of estrogen-dependent cancer cells. daneshyari.comnih.gov Further studies on indole-xanthendione analogs have similarly shown that their anticancer effects are mediated by altering ER-α receptor expression. nih.gov
Serotonin (B10506) Receptor (5-HT) Interactions, with emphasis on 5-HT1F
The serotonin (5-HT) system, with its numerous receptor subtypes, is a key modulator of neurological processes. Indole derivatives, sharing a structural resemblance to the endogenous ligand serotonin, have been widely explored for their interactions with these receptors. Various analogues have shown activity as agonists at 5-HT1-like receptors. nih.gov Specifically, research has focused on developing indolealkylpiperazine derivatives as potent and selective agonists for the 5-HT1A receptor subtype, which is a significant target in the treatment of depression. nih.gov
While much of the research on indole analogues has centered on the 5-HT1A and 5-HT2A subtypes, the structural framework is relevant for interaction across the 5-HT1 family. mdpi.com The 5-HT1F receptor, in particular, is an established target for migraine therapy. Agonists of this receptor are believed to inhibit the release of vasoactive neuropeptides in the trigeminal system. Although specific studies extensively detailing 4-methyl-1H-indol-5-ol interactions with the 5-HT1F receptor are not broadly available, the established affinity of the indole scaffold for 5-HT1 receptors suggests a potential for interaction that warrants further investigation.
Dopamine Receptor (D2, D3) Affinity and Selectivity Profiles
Dopamine D2 and D3 receptors are crucial targets for antipsychotic and neurological medications. Due to their high structural homology, achieving selectivity between these subtypes is a significant challenge in drug design. Nevertheless, specific indole analogues have been developed that exhibit remarkable selectivity for either D2 or D3 receptors.
For instance, a series of methoxy-substituted indole derivatives have been identified as potent D2 receptor antagonists with nanomolar affinity. Certain iodinated analogues within this class demonstrate over 100-fold selectivity for the human D2 receptor compared to the D3 subtype. nih.gov Conversely, another class of indole derivatives, the indolebutylamines, has been developed as selective ligands for the D3 receptor. The most potent compound in one such study displayed a binding affinity (Ki) of 124 nM for the D3 receptor while showing excellent selectivity over both D1 and D2 receptors. nih.gov This selectivity is attributed to specific interactions with amino acid residues that differ between the receptor subtypes. nih.gov
| Indole Analogue Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |
| Methoxy-substituted indoles | D2 | Nanomolar range | >100-fold for D2 over D3 nih.gov |
| Indolebutylamines | D3 | 124 nM | High selectivity for D3 over D1/D2 nih.gov |
Enzymatic Inhibition and Modulation
Beyond receptor modulation, indole-containing compounds are potent inhibitors of various enzymes, playing roles in neurotransmission and cellular signaling pathways critical to cancer progression.
Acetylcholinesterase (AChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the management of Alzheimer's disease. Indole derivatives have been designed as effective AChE inhibitors, often by acting as bioisosteric replacements for structural motifs found in established drugs like donepezil. nih.gov
Kinetic studies have revealed that these compounds can act through different inhibition mechanisms. Some indole derivatives function as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual interaction can lead to a competitive or mixed-type inhibition pattern, effectively blocking the substrate's access to the active site and modulating enzyme conformation. researchgate.netfrontiersin.org The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50), with various indole-based analogues demonstrating significant activity. For example, certain synthesized 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally related to indole compounds, have shown IC50 values for AChE inhibition in the micromolar to nanomolar range. nih.gov
| Compound Class | Inhibition Mechanism | Potency (IC50) |
| Indole Derivatives | Dual-binding site, Competitive/Mixed-type researchgate.netfrontiersin.org | Varies (µM to nM range) nih.gov |
| Donepezil (Reference) | Competitive | ~0.14 µM nih.gov |
Protein Tyrosine Kinase (PTK) Inhibition (e.g., VEGFR-2, EGFR, c-Kit, PDGF, FGF, SRC, Aurora B)
Protein tyrosine kinases (PTKs) are a large family of enzymes that regulate cellular growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indole scaffold is a core component of many multi-kinase inhibitors.
Specifically, 2-oxoindole derivatives have been engineered as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), key drivers of angiogenesis. nih.govdntb.gov.ua Some of these analogues exhibit exceptional potency with IC50 values in the low nanomolar range, rivaling or exceeding the activity of approved drugs like Sunitinib against the same targets. nih.gov
Furthermore, novel indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase. nih.gov The cooperation between these two kinases is implicated in aggressive tumor phenotypes, and dual inhibition presents a strategy to overcome drug resistance. nih.gov Studies have identified indole-based compounds with potent activity against both kinases, with one analogue showing an IC50 of 0.002 µM against Src kinase. nih.gov The broad applicability of the indole structure is further highlighted by the development of pyrimido[4,5-b]indole derivatives that act as dual inhibitors of RET and TRKA kinases. nih.gov
| Indole Analogue Class | Target Kinases | Potency (IC50) |
| 2-Oxoindoles | PDGFRα, PDGFRβ, VEGFR-2 | 6.18 nM - 22.21 nM nih.gov |
| Indole-based ureas | EGFR, SRC | 1.026 µM (EGFR), 0.002 µM (SRC) nih.gov |
| Pyrimido[4,5-b]indoles | RET | 0.27 - 0.37 µM nih.gov |
Inhibition of Key Enzymes in Ergosterol (B1671047) Biosynthesis (e.g., Squalene (B77637) Synthase, Lanosterol (B1674476) 14-alpha Demethylase)
The ergosterol biosynthesis pathway is a critical target for the development of antifungal agents because ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. drugbank.comresearchgate.net The inhibition of enzymes within this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death. researchgate.net Key enzymes that have been successfully targeted include squalene epoxidase, lanosterol 14-alpha demethylase (a cytochrome P450 enzyme, CYP51), C14-reductase, and C-24 methyltransferase. drugbank.comresearchgate.net
While direct studies on this compound as an inhibitor of ergosterol biosynthesis are not extensively documented in the provided literature, the investigation of related heterocyclic structures, such as pyrazole-containing fused pyridine–pyrimidine derivatives, offers insights into how such scaffolds might act. acs.org For instance, certain pyrazole (B372694) derivatives have demonstrated antifungal activity by inhibiting this pathway. acs.org Inhibition at different steps of the pathway leads to the accumulation of specific sterol intermediates, which can be toxic to the fungal cell. frontiersin.org For example, inhibition of lanosterol 14α-demethylase by azole antifungals results in the depletion of ergosterol and the accumulation of lanosterol and other 14α-methylated sterols, which disrupts membrane structure and function. frontiersin.org
The potential mechanism for an indole-based compound like this compound could involve binding to the active site of key enzymes like lanosterol 14-alpha demethylase. Molecular docking studies on other heterocyclic inhibitors have shown interactions with active site amino acid residues of this enzyme, suggesting it as a plausible mode of action. acs.org
Table 1: Key Enzymes in Ergosterol Biosynthesis and Their Inhibitors
| Enzyme Target | Class of Inhibitors | Consequence of Inhibition |
|---|---|---|
| Squalene Epoxidase | Allylamines (e.g., Terbinafine) | Accumulation of squalene; ergosterol depletion. frontiersin.org |
| Lanosterol 14-alpha Demethylase (CYP51) | Azoles (e.g., Ketoconazole), Pyrazole derivatives | Accumulation of lanosterol and toxic 14α-methylated sterols. acs.orgfrontiersin.org |
Inhibition of Apoptosis Inhibitors (IAP binding, XIAP, cIAP)
The Inhibitor of Apoptosis (IAP) proteins are a family of endogenous anti-apoptotic proteins that play a crucial role in cell survival by binding to and inhibiting caspases, the key effector enzymes of apoptosis. medchemexpress.comnih.gov Elevated levels of IAP proteins are frequently observed in cancer cells, contributing to tumor survival, resistance to chemotherapy, and poor prognosis. medchemexpress.com This makes IAPs, particularly X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), attractive targets for cancer therapy. medchemexpress.comnih.gov
Small-molecule mimetics of the endogenous IAP antagonist Smac (Second Mitochondria-derived Activator of Caspases) have been developed to inhibit IAP function. These agents typically bind to the Baculovirus IAP Repeat (BIR) domains of IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis. nih.govnih.gov While research specifically detailing the activity of this compound is limited, the field of IAP antagonists includes a wide range of chemical structures. For efficient induction of cell death, it has been found that antagonism of both cIAP proteins and XIAP is often required. nih.gov
Several small-molecule IAP antagonists have been developed and characterized, demonstrating potent binding to various IAP proteins.
Table 2: Examples of Small-Molecule IAP Antagonists and their Binding Affinities
| Compound | Target(s) | Binding Affinity (IC50 / Ki) | Reference |
|---|---|---|---|
| AZD5582 | cIAP1, cIAP2, XIAP | IC50: 15 nM, 21 nM, 15 nM, respectively | medchemexpress.com |
| Embelin | XIAP | IC50: 4.1 µM | selleckchem.com |
| GDC-0152 | XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3 | Ki: 28 nM, 17 nM, 43 nM, respectively | selleckchem.com |
The mechanism of these antagonists involves not only blocking the caspase-inhibitory function of XIAP but also inducing the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, which leads to the activation of alternative cell death pathways. researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. researchgate.net Two isoforms exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. researchgate.net
Indole and indolinone moieties are recognized as important pharmacophores in the design of anti-inflammatory agents, including COX-2 inhibitors. mdpi.com Numerous derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.comnih.gov For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have shown potent COX-2 inhibition. mdpi.com The mechanism of action involves the inhibitor binding to the active site of the COX-2 enzyme, preventing arachidonic acid from accessing it and thereby blocking prostaglandin (B15479496) synthesis.
The selectivity of inhibitors for COX-2 over COX-1 is a critical aspect of their design. This is often achieved by exploiting structural differences between the active sites of the two isoforms.
Table 3: COX-2 Inhibitory Activity of Selected Indole and Oxazole Derivatives
| Compound Class/Example | COX-2 IC50 | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
|---|---|---|---|
| 1,3-dihydro-2H-indolin-2-one (Compound 4e) | 2.35 ± 0.04 µM | Not specified | mdpi.com |
| 4,5-diaryloxazole (SC-299) | Potent (exact value not specified) | ~800 | nih.gov |
| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | 0.48 µM | 132.83 | nih.gov |
Molecular docking studies suggest that these inhibitors form stable interactions within the COX-2 active site, often involving hydrogen bonds and hydrophobic interactions with key residues, which accounts for their inhibitory activity. mdpi.com
Mechanistic Insights into Bioactivity at the Molecular Level
Role of the Hydroxyl Group in Receptor Interactions and Solubility
The hydroxyl (-OH) group is a critical functional group that significantly influences a molecule's biological activity through its ability to act as both a hydrogen bond donor and acceptor. This is particularly relevant for interactions with biological receptors, which are often protein-based. In the context of indole-based compounds, the position of the hydroxyl group on the indole ring can dramatically affect receptor binding and activation. nih.gov
A study on psilocin (4-hydroxy-DMT) and its analogues demonstrated that a hydroxyl group at the 4- or 5-position of the indole ring results in significantly higher agonistic activity at the serotonin 5-HT2A receptor compared to when the group is at the 6- or 7-position. nih.gov Molecular simulations revealed that this enhanced activity is due to the ability of the 4-OH and 5-OH groups to form crucial hydrogen bonds with specific amino acid residues, such as D155, within the receptor's binding pocket. nih.gov These interactions help to stabilize the ligand-receptor complex in an active conformation. nih.gov
Furthermore, the hydroxyl group plays a vital role in the physicochemical properties of a molecule, most notably its solubility. The polarity of the -OH group enhances water solubility, which is a crucial factor for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. However, this same group can also make a compound more susceptible to metabolic degradation, such as glucuronidation. wikipedia.org The phenolic hydroxyl group in psilocin, for example, makes the molecule relatively unstable, especially in the presence of oxygen, where it can form degradation products. wikipedia.org
Steric and Electronic Influences of Substituents on Biological Interactions
The biological activity of a molecule is profoundly influenced by the steric and electronic properties of its constituent atoms and functional groups. Substituents on a core scaffold, such as the indole ring of this compound, dictate how the molecule fits into a receptor's binding site and the nature of the non-covalent interactions it can form.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—influences the electron density distribution across the molecule. This, in turn, affects the strength of interactions like hydrogen bonds and π-π stacking. rsc.org The hydroxyl group at the 5-position and the methyl group at the 4-position are both electron-donating groups, which increases the electron density of the indole ring system. This enhanced electron density can strengthen π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor binding site. The hydroxyl group's ability to participate in hydrogen bonding is also a key electronic influence on binding. nih.gov
The interplay of these steric and electronic factors is crucial for molecular recognition and the ultimate biological response. rsc.org
Formation of Electrophilic Species via Cytochrome P450 Metabolism (for related 5-hydroxyindoles)
Cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases responsible for Phase I metabolism of a vast array of xenobiotics, including many drugs. nih.govresearchgate.net A primary function of CYP enzymes is to introduce or expose functional groups, such as hydroxyl groups, to increase a compound's water solubility and facilitate its excretion. nih.gov
The catalytic cycle of CYPs involves the activation of molecular oxygen to form a highly reactive iron-oxo species (P450 Compound I), which is a powerful oxidant. nih.gov This species can hydroxylate substrates, often leading to detoxification. However, in some cases, this metabolic process can lead to "bioactivation," where a relatively inert molecule is converted into a reactive, electrophilic metabolite. nih.gov
For electron-rich aromatic systems like 5-hydroxyindoles, CYP-mediated oxidation can generate reactive electrophilic species. The phenolic hydroxyl group makes the indole ring highly susceptible to oxidation. Metabolism of such compounds can lead to the formation of quinone-imine or similar electrophilic intermediates. These reactive metabolites can then form covalent adducts with cellular nucleophiles, such as glutathione (B108866) (GSH) or macromolecules like proteins and DNA, which can potentially lead to toxicity. nih.gov For instance, the metabolism of a compound like tienilic acid by human liver microsomes has been shown to produce reactive metabolites that covalently bind to microsomal proteins, a process catalyzed by a CYP enzyme. nih.gov This serves as an illustrative example of how CYP-mediated oxidation can generate electrophilic species from heterocyclic compounds.
Table of Compounds Mentioned
Diverse Biological Activity Profiles and their Molecular Basis
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific analogue, this compound, and related compounds are subjects of interest for their potential therapeutic applications, stemming from their diverse interactions with biological systems. This section delves into the molecular mechanisms underpinning their antiproliferative, antimicrobial, anti-inflammatory, antioxidant, and antimalarial properties.
Antiproliferative and Anti-Tumor Mechanisms (Cellular Level Investigations)
Indole derivatives represent a significant class of compounds in oncology research, with many demonstrating potent antiproliferative and anti-tumor activities. nih.gov The indole nucleus is a key structural motif in numerous natural and synthetic compounds that have been developed as anticancer agents. bohrium.comaip.org The mechanisms of action are varied and target different hallmarks of cancer.
One of the primary mechanisms by which indole analogues exert their anticancer effects is through the disruption of microtubule dynamics. nih.gov Microtubules are crucial for cell division, and their inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov Vinca alkaloids, such as vinblastine (B1199706) and vincristine, which contain an indole moiety, are classic examples of microtubule-targeting agents. nih.gov Synthetic indole derivatives have also been designed to target the colchicine (B1669291) binding site on tubulin, thereby inhibiting tubulin polymerization. nih.govmdpi.com
Another significant anti-tumor mechanism of indole compounds is the inhibition of various protein kinases that are critical for cancer cell signaling and proliferation. benthamscience.com For instance, sunitinib, an FDA-approved drug with an indole core, is a multi-targeted receptor tyrosine kinase inhibitor. nih.gov Other indole-based molecules have been developed to inhibit key enzymes like histone deacetylases (HDACs), sirtuins, and DNA topoisomerases, which are involved in gene expression, cell cycle regulation, and DNA replication. bohrium.comnih.gov Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.
Furthermore, some indole derivatives have been shown to induce apoptosis through the modulation of apoptotic pathways, such as enhancing the cleavage of PARP and caspase-3, and regulating the levels of Bcl-2 family proteins. nih.gov The antiproliferative activity of certain indole-hydrazone derivatives has been linked to their ability to induce apoptosis and interact with tubulin. unica.it Studies on specific synthetic indole derivatives have demonstrated their ability to cause cell cycle arrest in the G1 phase and promote apoptosis in cancer cell lines. mdpi.com For example, some 2,5-bis(3′-indolyl)pyrroles, which are analogues of the marine alkaloid nortopsentin, have shown potent cytotoxic activity against a range of human tumor cell lines. nih.gov
Table 1: Antiproliferative Mechanisms of Selected Indole Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Vinca Alkaloids (e.g., Vinblastine) | Various | Interference with microtubule function, angiogenesis inhibition, cell cycle arrest | nih.gov |
| Chaetoglobosin G | A549 (Lung Cancer) | Induction of apoptosis, cell cycle arrest at G2/M phase, inhibition of p-EGFR, p-MEK, and p-ERK proteins | nih.gov |
| Mukonal | SK-BR-3, MDA-MB-231 (Breast Cancer) | Induction of apoptosis via enhancement of PARP and caspase-3 cleavage, control of Bcl-2 level | nih.gov |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxic activity | nih.gov |
| Indole-substituted furanones | U-937 (Leukemia) | Inhibition of tubulin polymerization | nih.gov |
| 6-aryl-3-aroyl-indole analogs | MDA-MB-231 (Breast Cancer) | Inhibition of tubulin polymerization, induction of G2/M phase arrest | nih.gov |
| Methoxy-substituted indole curcumin (B1669340) derivative | Hep-2, A549, HeLa | Potent anticancer activity | nih.gov |
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antitubercular Mechanisms)
The indole scaffold is a privileged structure in the development of antimicrobial agents. eurekaselect.comresearchgate.net Indole itself and its derivatives have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, viruses, and mycobacteria. researchgate.netacs.org
Antibacterial and Antifungal Mechanisms: Indole derivatives can exert their antibacterial effects through various mechanisms. Some compounds have been shown to interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. acs.org For example, novel indole derivatives containing pyridinium (B92312) moieties have demonstrated excellent antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.orgacs.org Mechanistic studies suggest that these compounds can modulate and interfere with the physiological processes and functions of the pathogenic bacteria. acs.org Furthermore, certain indole derivatives have shown the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria, including extensively drug-resistant Acinetobacter baumannii. asm.org The antibiofilm activity of compounds like 7-hydroxyindole (B18039) has been linked to the reduced expression of quorum sensing genes. asm.org
In terms of antifungal activity, indole derivatives have also shown promise. eurekaselect.com The exact mechanisms are still being elucidated but are thought to involve disruption of fungal cell membranes and inhibition of key fungal enzymes.
Antiviral and Antitubercular Mechanisms: The antiviral potential of indole derivatives has been explored against various viruses. These compounds can interfere with different stages of the viral life cycle, including attachment, entry, replication, and release. acs.org
With respect to antitubercular activity, indole-containing compounds have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis. The mechanisms are diverse and can involve targeting specific enzymes essential for the survival of the mycobacterium. malariaworld.org
Table 2: Antimicrobial Mechanisms of Selected Indole Derivatives
| Compound/Analogue Class | Pathogen(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Indole derivatives with pyridinium moieties | Xanthomonas oryzae | Interference with physiological processes of bacteria | acs.orgacs.org |
| 7-hydroxyindole | Acinetobacter baumannii | Inhibition of biofilm formation, reduction of quorum sensing gene expression | asm.org |
| Bis-indole agents | Multidrug-resistant bacteria | Antimicrobial activity | asm.org |
Anti-inflammatory Mechanisms of Action
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), being a prime example. nih.govchemrxiv.org The anti-inflammatory actions of indole analogues are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. mdpi.commdpi.com
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net By blocking COX-2, indole derivatives can effectively reduce pain and inflammation. researchgate.net
Beyond COX inhibition, indole compounds can modulate other inflammatory pathways. Some derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgnih.gov This is often achieved by targeting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. nih.govnih.govnih.gov The activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, and its inhibition by indole derivatives can significantly dampen the inflammatory response. nih.gov Some plant-derived compounds with anti-inflammatory effects are known to modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. mdpi.comnih.gov
Table 3: Anti-inflammatory Mechanisms of Indole Analogues
| Compound/Analogue Class | Mechanism of Action | Reference(s) |
|---|---|---|
| Indomethacin | Inhibition of COX enzymes | nih.govchemrxiv.org |
| Indole-derived γ-hydroxy propiolate esters | Inhibition of nitric oxide (NO) and PGE2 production | nih.gov |
| Phthalimide-indole analogs | Downregulation of Bcl-2 protein, upregulation of caspase-3 | nih.gov |
| 3-IAld | Inhibition of TGF-β1 and IL-9 expression, activation of the AhR-IL-22 axis | nih.gov |
| Melatonin | Inhibition of pro-inflammatory factors (TNF-α, IL-1β, IL-6, TGF-β1) | nih.gov |
Antioxidant Mechanisms and Radical Scavenging
Indole derivatives are known to possess significant antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. semanticscholar.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage and is implicated in various pathologies, including cancer and neurodegenerative diseases. unica.itsemanticscholar.org
The indole nucleus itself is an efficient electron donor, which allows it to act as a free radical scavenger. unica.itresearchgate.net The antioxidant activity of indole compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.netmdpi.com
The mechanisms of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET). The presence of hydroxyl or methoxy (B1213986) groups on the indole ring, such as in this compound, can enhance this activity. nih.gov For instance, 5-hydroxyindole (B134679) derivatives have been shown to be potent inhibitors of hydroxyl radical generation. nih.gov The position and nature of substituents on the indole ring play a crucial role in determining the antioxidant potency. nih.gov Some indole derivatives have demonstrated potent antioxidant activity, comparable to standard antioxidants like Trolox. mdpi.com
In addition to direct radical scavenging, some indole compounds can also exert antioxidant effects by upregulating endogenous antioxidant defense systems. semanticscholar.org
Table 4: Antioxidant Activity of Selected Indole Derivatives
| Compound/Analogue Class | Assay | Finding | Reference(s) |
|---|---|---|---|
| 4-hydroxyarylidene derivative | Peroxyl radical scavenging | Best antioxidant capacity in the tested series | unica.it |
| 4-diethylamino substituted indole | Peroxyl radical scavenging | Restored antioxidant properties | unica.it |
| Indole-3-heterocyclic derivatives | DPPH and ABTS assays | Significant antioxidant activity | nih.gov |
| Methoxy-substituted indole curcumin derivative | DPPH free radical reduction | Reduced DPPH free radicals by 90.50% | nih.gov |
| Serotonin, 5-hydroxytryptophol, 5-methoxytryptophol, 5-methoxytryptamine | Lipid peroxidation inhibition | Potently inhibited lipid peroxidation in rat brain, liver, and kidney | nih.gov |
Antimalarial Mechanisms
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov The indole scaffold has been identified as a promising starting point for the design of novel antimalarial drugs. nih.govmdpi.com
A key target for many antimalarial drugs is the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. The parasite polymerizes toxic heme into an inert crystalline substance called hemozoin. mdpi.com Several indole-based compounds, including the natural product cryptolepine, exert their antimalarial activity by inhibiting hemozoin formation. nih.govmdpi.com
Another important mechanism of action for some indole derivatives is the inhibition of the P. falciparum ATPase4 (PfATP4), a sodium-ion pump essential for maintaining low sodium concentrations within the parasite. nih.gov Disruption of this ion homeostasis leads to parasite death. The spiroindolone NITD609 is a notable example of an indole-based compound that targets PfATP4. mdpi.com
Furthermore, indole analogues have been developed that show potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The development of bis-indole and other hybrid molecules aims to create multi-targeted agents that can overcome resistance mechanisms. nih.govmdpi.com
Table 5: Antimalarial Mechanisms of Indole-Based Compounds
| Compound/Analogue Class | Plasmodium Strain(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Cryptolepine | P. falciparum | Inhibition of hemozoin formation | nih.govmdpi.com |
| Spiroindolone NITD609 | P. falciparum | Inhibition of PfATP4 | mdpi.com |
| 3-piperidin-4-yl-1H-indoles | P. falciparum | Antimalarial activity based on the GSK HTS hit | nih.gov |
| Pyrazino[1,2-a;4,5-a′]diindole analogues | 3D7 and Dd2 P. falciparum strains | Nanomolar activity against both chloroquine-sensitive and -resistant strains | nih.gov |
Future Research Directions and Potential Academic Applications of 4 Methyl 1h Indol 5 Ol Research
Exploration of Novel and Sustainable Synthetic Pathways for 4-Methyl-1H-Indol-5-ol
Traditional methods for synthesizing indole (B1671886) derivatives often rely on harsh conditions and hazardous reagents. beilstein-journals.orgresearchgate.net A primary area for future research is the development of green and sustainable synthetic routes to this compound. Modern synthetic approaches prioritize environmental friendliness, reduced energy consumption, high yields, and the use of non-toxic reagents. researchgate.nettandfonline.comtandfonline.com
| Synthetic Approach | Typical Characteristics | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Conventional Methods (e.g., Fischer, Leimgruber-Batcho) | Often require strong acids/bases, high temperatures, and hazardous solvents. | Well-established and understood reaction mechanisms. | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Increased reaction speed and efficiency, reduced energy consumption. | tandfonline.comtandfonline.com |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent conditions, uses mechanical force to induce reactions. | Significantly reduces solvent waste, potentially enabling new reaction pathways. | rsc.org |
| Nanocatalysis | Uses catalysts with high surface area for improved reactivity, often reusable. | High efficiency, mild reaction conditions, catalyst reusability lowers costs and waste. | beilstein-journals.orgresearchgate.net |
| Flow Chemistry | Continuous reaction process, precise control over parameters, enhanced safety. | Improved scalability, reproducibility, and safety for industrial-scale production. | beilstein-journals.org |
Development of Advanced Spectroscopic Characterization Techniques for Complex Indole-Based Architectures
Accurate structural elucidation is fundamental to understanding the properties and activities of any new compound. While standard spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry are routine, future research should leverage advanced methods to provide a more detailed characterization of this compound and its derivatives. mdpi.comresearchgate.net
Modern multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of proton and carbon signals, which is especially crucial for complex substituted indoles. routledge.com Techniques such as pure shift NMR can enhance spectral resolution, while NMR titrations can be used to study interactions with biological macromolecules like DNA, providing insights into binding modes and affinities. nih.gov Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS), are essential for confirming molecular formulas with high precision. mdpi.com Furthermore, vibrational spectroscopy (FT-IR) can confirm the presence of key functional groups, such as the azomethine linkage in Schiff base derivatives. researchgate.net
| Technique | Information Provided | Potential Application for this compound | Reference |
|---|---|---|---|
| Multidimensional NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information between atoms (H-H, C-H). | Unambiguous structural confirmation and assignment of all signals. | routledge.com |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Information on the spatial proximity of atoms. | Determining the 3D conformation of complex derivatives. | routledge.com |
| High-Resolution Mass Spectrometry (HRMS) | Extremely accurate mass measurement for precise elemental composition. | Confirmation of the molecular formula of the parent compound and its metabolites. | mdpi.com |
| NMR Titration | Characterizes non-covalent interactions with other molecules (e.g., proteins, DNA). | Quantifying binding affinities and identifying interaction sites with biological targets. | nih.gov |
| UV-Vis Spectroscopy | Information on electronic transitions (π-π, n-π). | Studying conjugation and electronic properties; monitoring reactions. | researchgate.net |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Target Identification
Computational chemistry offers a powerful toolkit to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding experimental work. indexcopernicus.comijmps.org An integrated computational-experimental approach would be highly beneficial for investigating this compound.
In silico techniques such as molecular docking can be used to screen large libraries of biological targets to identify potential binding partners for this compound, helping to form hypotheses about its mechanism of action. nih.govnih.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, molecular geometry, and reactivity, helping to explain its stability and interaction modes. mdpi.comsemanticscholar.orgacgpubs.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of derivatives are synthesized and tested, creating statistical models that link structural features to biological activity. nih.gov Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can also be predicted using tools like SwissADME, allowing for early-stage identification of candidates with favorable drug-like profiles and minimizing late-stage failures. indexcopernicus.comijmps.org These computational predictions can then be validated through targeted experimental assays. indexcopernicus.com
| Computational Method | Objective | Experimental Validation | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and mode to specific protein targets (e.g., kinases, enzymes). | Enzyme inhibition assays, biophysical binding assays (e.g., SPR, ITC). | nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO), molecular electrostatic potential, and optimal geometry. | Spectroscopic analysis (NMR, UV-Vis), X-ray crystallography. | mdpi.comsemanticscholar.org |
| ADMET Profiling | Predict pharmacokinetic properties (e.g., oral bioavailability, toxicity risks). | In vitro cell permeability assays, metabolic stability assays. | indexcopernicus.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of new derivatives based on their structure. | Synthesis and biological testing of a focused library of new compounds. | nih.govalliedacademies.org |
Design and Synthesis of Advanced this compound Derivatives for Highly Selective Biological Modulation
The core structure of this compound provides a versatile scaffold for chemical modification to enhance potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. nih.govnih.gov Future research should involve the systematic design and synthesis of a library of derivatives to probe how different functional groups at various positions on the indole ring influence biological activity.
Modifications could include:
N1 Position: Alkylation or arylation at the indole nitrogen can significantly alter lipophilicity and binding interactions. nih.gov
C2 and C3 Positions: Introducing substituents at these positions is a common strategy in indole chemistry to modulate activity. For example, the C3 position can be functionalized to interact with potential hydrogen bond donors or acceptors in a protein's active site. nih.govacs.org
Benzene (B151609) Ring (C6, C7): Substitution on the benzene portion of the indole can fine-tune electronic properties and steric interactions.
Modification of the 5-OH and 4-CH3 groups: The existing hydroxyl and methyl groups can be modified, for instance, by etherification of the hydroxyl group or functionalization of the methyl group, to explore their role in target binding.
This systematic derivatization, guided by computational modeling, would enable the development of compounds with optimized activity and selectivity against targets such as protein kinases, tubulin, or other proteins implicated in diseases like cancer. mdpi.comnih.govnih.gov
Comprehensive Mechanistic Studies of Currently Uncharacterized Biological Activities
Given that the indole nucleus is a "privileged scaffold" found in numerous anticancer, antimicrobial, and anti-inflammatory agents, a key research direction is to perform broad biological screening of this compound to uncover its potential therapeutic applications. mdpi.comnih.gov Initial studies should involve profiling the compound against a wide panel of human cancer cell lines to identify any antiproliferative activity. mdpi.comnih.gov
If activity is detected, subsequent mechanistic studies are essential to determine the mode of action. nih.gov These studies could investigate effects on:
Cell Cycle Progression: Using flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M). nih.gov
Apoptosis Induction: Assays to detect programmed cell death, a common mechanism for anticancer agents. nih.gov
Specific Enzyme Inhibition: Testing against panels of key enzymes, such as protein kinases or dihydrofolate reductase, which are common targets for indole-based drugs. nih.gov
Tubulin Polymerization: Investigating whether the compound interferes with microtubule dynamics, a mechanism shared by many potent anticancer agents. rsc.org
Uncovering a novel biological activity for this compound would pave the way for its development as a new pharmacological tool or therapeutic lead. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for 4-methyl-1H-indol-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves indole core functionalization. For example, chlorination of 5-methoxyindole derivatives followed by catalytic reduction can introduce hydroxy groups (e.g., using triphenylphosphine-CCl₄ in acetonitrile). Reaction optimization includes adjusting solvent systems (e.g., PEG-400:DMF mixtures for solubility), catalyst loadings (e.g., CuI for azide-alkyne cycloadditions), and temperature to improve yields . For structural analogs, yields of ~30% are achievable under nitrogen atmosphere with 12-hour reaction times .
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer : X-ray crystallography (via SHELX software ) and NMR spectroscopy are primary methods. For indole derivatives, NMR chemical shifts (e.g., δ 8.62 ppm for aromatic protons) and NMR signals (e.g., δ 127.1 ppm for indole carbons) confirm substituent positions . Crystallographic data (e.g., bond angles and torsion angles) resolve ambiguities in regioisomers .
Q. What are the key physicochemical properties of this compound relevant to biological studies?
- Methodological Answer : Properties include:
- pKa : Predicted ~10.10 (hydroxy group acidity) .
- LogP : Estimated ~1.20 (indicating moderate lipophilicity) .
- PSA (Polar Surface Area) : ~67.09 Ų (suggests hydrogen-bonding capacity) .
These parameters inform solubility, membrane permeability, and interaction with targets like enzymes or receptors .
Q. What biological activities are associated with this compound and its analogs?
- Methodological Answer : Indole derivatives exhibit redox activity (via phenolic hydroxy groups) and interact with biological membranes. For example:
- Enzyme Inhibition : Hydroxy groups participate in hydrogen bonding with active sites (e.g., kinases or oxidases) .
- Antioxidant Activity : Scavenging of free radicals via electron-donating substituents .
Assays like FRAP (Ferric Reducing Antioxidant Power) or DPPH radical scavenging quantify activity .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities. For indole analogs:
- Docking Scores : Energy scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values .
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydroxy groups for H-bonding with Tyr residues) .
Validation via isothermal titration calorimetry (ITC) or SPR (Surface Plasmon Resonance) refines predictions .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. in vivo models) or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies across multiple labs (e.g., NIH/NCATS guidelines).
- HPLC-Purity Validation : Ensure >95% purity to exclude confounding byproducts .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and crystallographic databases .
Q. How do structural modifications (e.g., methylation or hydroxylation) alter the bioactivity of this compound?
- Methodological Answer : Comparative studies using analogs reveal:
| Modification | Effect | Source |
|---|---|---|
| 5-Methoxy substitution | Enhances metabolic stability but reduces antioxidant activity | |
| N-Methylation | Increases lipophilicity, improving blood-brain barrier penetration | |
| Hydroxy group removal | Abolishes H-bonding, reducing enzyme affinity (e.g., 10-fold ΔIC₅₀) |
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
- Methodological Answer : Challenges include:
Q. How can synthetic byproducts of this compound be identified and minimized?
- Methodological Answer : Byproducts (e.g., regioisomers or dimerized indoles) are characterized via:
- LC-MS : Identifies m/z deviations (e.g., +16 Da for oxidation products) .
- TLC Monitoring : Optimizes reaction quenching (e.g., Rf = 0.49 in EtOAc/hexanes) .
- Green Chemistry : Solvent-free microwave synthesis reduces side reactions .
Q. What role does this compound play in natural product biosynthesis pathways?
- Methodological Answer :
Indole derivatives are intermediates in tryptophan metabolism. For example: - Enzymatic Hydroxylation : Cytochrome P450 enzymes (e.g., CYP1A2) catalyze C5-hydroxylation .
- Methyltransferase Activity : SAM-dependent methylation at the indole N-position .
Isotopic labeling (e.g., -glucose) traces biosynthetic flux in microbial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
